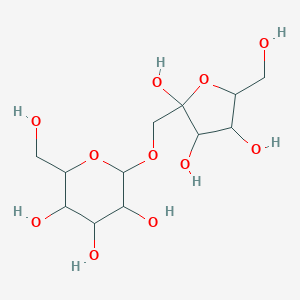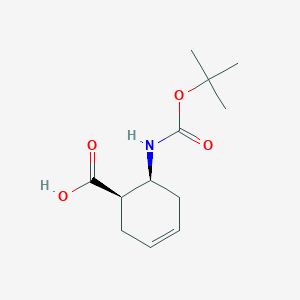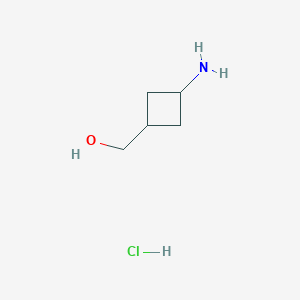
Tréhalulose
Vue d'ensemble
Description
Applications De Recherche Scientifique
1-O-alpha-D-Glucopyranosyl-D-fructose has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex carbohydrates and glycosides.
Biology: The compound is studied for its role in cellular metabolism and as a potential energy source for microorganisms.
Medicine: Research is ongoing to explore its potential as a low-glycemic index sweetener for diabetic patients.
Mécanisme D'action
Target of Action
Trehalulose, also known as 1-O-alpha-D-Glucopyranosyl-D-fructose, is a non-reducing disaccharide that is present in a wide variety of organisms, including bacteria, yeast, fungi, insects, invertebrates, and lower and higher plants . It has been shown to have neuroprotective properties by stimulating autophagy in Parkinson’s disease (PD) models . Therefore, the primary targets of trehalulose are the proteins and cellular membranes that are affected by various stress conditions, including heat stress, carbon starvation, osmotic or oxidative stress .
Mode of Action
Trehalulose interacts with its targets by forming hydrogen bonds with polar groups on cell membrane proteins and lipids . This interaction modifies the tetrahedral hydrogen bond structure of water, reorganizing remaining water molecules around biological structures . This mechanism helps protect proteins and cellular membranes from inactivation or denaturation caused by various stress conditions .
Biochemical Pathways
Trehalulose is involved in several biochemical pathways. The most well-known and widely distributed pathway involves the transfer of glucose from UDP-glucose (or GDP-glucose in some cases) to glucose 6-phosphate to form trehalose-6-phosphate and UDP . This reaction is catalyzed by the trehalose-P synthase (TPS). Organisms that use this pathway usually also have a trehalose-P phosphatase (TPP) that converts the trehalose-P to free trehalose . These pathways are critical for normal plant growth and development .
Pharmacokinetics (ADME Properties)
Trehalulose is known for its acariogenic and low glycemic index properties . It strongly resists crystallization and forms an amorphous solid when dried . Its sweetness relative to sucrose has been estimated as between 0.4 and 0.7 . .
Result of Action
The action of trehalulose results in the stabilization of proteins and cellular membranes under various stress conditions . It has been shown to decrease dopaminergic neuronal loss in Parkinson’s disease models . Moreover, systemic trehalose administration has been found to preserve the typical histological architecture of the organs involved in its metabolism, supporting its safety as a potential neuroprotective agent .
Action Environment
The action, efficacy, and stability of trehalulose can be influenced by various environmental factors. For instance, the enzyme trehalose synthase, which is involved in the production of trehalulose, can catalyze trehalose biosynthesis in a wide range of temperatures, from 5°C to 80°C Therefore, the environmental temperature can significantly impact the production and action of trehalulose
Analyse Biochimique
Biochemical Properties
Trehalulose interacts with various enzymes, proteins, and other biomolecules. The dominant pathway for trehalose biosynthesis involves the transfer of glucose from UDP-glucose to glucose 6-phosphate to form trehalose-6-phosphate and UDP . This reaction is catalyzed by the enzyme trehalose-P synthase . Trehalulose is then broken down by two major types of trehalases .
Cellular Effects
Trehalulose has been shown to play a role in maintaining cellular homeostasis under stress conditions . It acts in the cell as an osmoprotectant, chemical chaperone, free radical scavenger, carbon source, virulence factor, and metabolic regulator . It has also been shown to have neuroprotective functions in vitro and in animal models of various neurodegenerative diseases .
Molecular Mechanism
The molecular mechanisms underlying the glucose homeostasis regulated by trehalose have been discussed in detail in recent reviews . Trehalulose may impact glucose homeostasis through different pathways that contribute to insulin sensitivity and secretion, glucose and lipid metabolism, islet function, oxidative stress management .
Temporal Effects in Laboratory Settings
Trehalulose plays a vital role as a stress protectant during major abiotic stresses such as dehydration and rehydration, high or low temperature, chemical toxicity and oxidative stress . The role of trehalulose in protecting cells against the effects of desiccation is particularly well documented .
Dosage Effects in Animal Models
In animal models, a neuroprotective dose of trehalulose has been shown to be harmless to metabolic organs . This was validated in a Parkinson’s disease model induced with intraperitoneal paraquat administration twice weekly for 7 weeks .
Metabolic Pathways
Trehalulose is involved in several metabolic pathways. The best known and most widely distributed pathway involves the transfer of glucose from UDP-glucose (or GDP-glucose in some cases) to glucose 6-phosphate to form trehalose-6-phosphate and UDP . This reaction is catalyzed by the trehalose-P synthase .
Transport and Distribution
Trehalose is transported into mammalian cells via GLUT8 (SLC2A8) transporter or endocytosis . Trehalulose blocks the entry of glucose and fructose into the cell, which limits the amount of ATP produced by glycolysis and citric acid cycle .
Subcellular Localization
This might be involved in subcellular protein localization .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-O-alpha-D-Glucopyranosyl-D-fructose can be synthesized enzymatically using sucrose as a substrate. The enzyme sucrose isomerase catalyzes the conversion of sucrose to 1-O-alpha-D-Glucopyranosyl-D-fructose under mild conditions. The reaction typically occurs at a pH of 5-7 and a temperature range of 30-40°C .
Industrial Production Methods: Industrial production of 1-O-alpha-D-Glucopyranosyl-D-fructose involves the use of immobilized enzymes to enhance the efficiency and yield of the reaction. The process includes the continuous flow of sucrose solution through a column packed with immobilized sucrose isomerase, resulting in the conversion of sucrose to 1-O-alpha-D-Glucopyranosyl-D-fructose .
Analyse Des Réactions Chimiques
Types of Reactions: 1-O-alpha-D-Glucopyranosyl-D-fructose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce gluconic acid and fructonic acid.
Reduction: Reduction of 1-O-alpha-D-Glucopyranosyl-D-fructose can yield sugar alcohols such as glucitol and mannitol.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions to form esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used reducing agents.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products:
Oxidation: Gluconic acid, fructonic acid
Reduction: Glucitol, mannitol
Substitution: Various esters and ethers
Comparaison Avec Des Composés Similaires
- Sucrose
- Isomaltulose
- Trehalose
- Maltulose
Propriétés
IUPAC Name |
2-(hydroxymethyl)-6-[[2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(15)8(17)9(18)11(22-4)21-3-12(20)10(19)7(16)5(2-14)23-12/h4-11,13-20H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXLJRHBJVMYPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2(C(C(C(O2)CO)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trehalulose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039727 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
51411-23-5 | |
| Record name | Trehalulose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039727 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
90 - 95 °C | |
| Record name | Trehalulose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039727 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is trehalulose produced using the enzyme alpha-glucosyltransferase from Pseudomonas mesoacidophila MX-45?
A1: The alpha-glucosyltransferase enzyme from Pseudomonas mesoacidophila MX-45 can catalyze the conversion of sucrose into two products: trehalulose and isomaltulose (also known as palatinose) []. Interestingly, the ratio of these products is influenced by the reaction temperature. Lower temperatures favor trehalulose production. The research found that optimal conditions for trehalulose production were a pH of 5.5-6.5 and a temperature of 20°C, resulting in a 91% yield of trehalulose from a 20-40% sucrose solution [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B37200.png)

![2-[2-(Boc-amino)ethoxy]benzamide](/img/structure/B37232.png)

![6,7-diethoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B37251.png)





